2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy- 2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy-
Brand Name: Vulcanchem
CAS No.: 91-45-2
VCID: VC18462064
InChI: InChI=1S/C24H19N3O6S/c25-17-5-1-14(2-6-17)23(29)26-18-7-3-15(4-8-18)24(30)27-19-9-10-21-16(11-19)12-20(13-22(21)28)34(31,32)33/h1-13,28H,25H2,(H,26,29)(H,27,30)(H,31,32,33)
SMILES:
Molecular Formula: C24H19N3O6S
Molecular Weight: 477.5 g/mol

2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy-

CAS No.: 91-45-2

Cat. No.: VC18462064

Molecular Formula: C24H19N3O6S

Molecular Weight: 477.5 g/mol

* For research use only. Not for human or veterinary use.

2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy- - 91-45-2

Specification

CAS No. 91-45-2
Molecular Formula C24H19N3O6S
Molecular Weight 477.5 g/mol
IUPAC Name 7-[[4-[(4-aminobenzoyl)amino]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid
Standard InChI InChI=1S/C24H19N3O6S/c25-17-5-1-14(2-6-17)23(29)26-18-7-3-15(4-8-18)24(30)27-19-9-10-21-16(11-19)12-20(13-22(21)28)34(31,32)33/h1-13,28H,25H2,(H,26,29)(H,27,30)(H,31,32,33)
Standard InChI Key ZRLIGKOKBJUIIR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)O)N

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound’s molecular formula, C₂₄H₁₉N₃O₆S, reflects a conjugated system integrating a naphthalene backbone with sulfonic acid and benzamide substituents. Its molecular weight of 477.5 g/mol underscores the complexity arising from multiple aromatic rings and functional groups. The sulfonic acid group at position 2 of the naphthalene ring enhances hydrophilicity, while the p-aminobenzamido and benzamido groups at position 7 contribute to hydrogen-bonding and electrostatic interaction capabilities .

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₂₄H₁₉N₃O₆S
Molecular Weight477.5 g/mol
Functional GroupsSulfonic acid, amide, hydroxyl
CAS Registry91-45-2

Synthesis and Purification

Multi-Step Organic Synthesis

The synthesis involves sequential acylation and sulfonation reactions. Initial steps typically include:

  • Sulfonation of Naphthalene: Introducing the sulfonic acid group at position 2 using concentrated sulfuric acid .

  • Amidation Reactions: Sequential benzamidation at position 7 via coupling agents like EDCI/HOBt, introducing p-(p-aminobenzamido)benzamido groups.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsPurpose
1H₂SO₄, 150°C, 6 hrsSulfonation of naphthalene
2Benzoyl chloride, DMF, 80°CPrimary amidation
3p-Aminobenzoic acid, EDCI, DCMSecondary amidation

Purification via HPLC

Reverse-phase high-performance liquid chromatography (HPLC) with a mobile phase of acetonitrile/water (70:30) and 0.1% formic acid achieves >98% purity. The acidic modifier enhances peak resolution by protonating residual amino groups, reducing column interactions .

Physicochemical Properties

Solubility and Stability

The compound exhibits high water solubility (~150 g/L at 25°C) due to its sulfonic acid group, contrasting with related naphthalene derivatives like 7-anilino-4-hydroxy-2-naphthalenesulfonic acid (119-40-4), which shows lower solubility (587.97 mg/L) . Stability studies indicate decomposition above 200°C, with hygroscopicity necessitating anhydrous storage .

Acid-Base Behavior

The sulfonic acid group confers strong acidity (predicted pKa ≈ 0.14), while the hydroxyl and amide groups contribute weaker acidic/basic sites (pKa ≈ 4–6) . This multi-acidic profile facilitates pH-dependent solubility, critical for chromatographic separations.

Applications in Biochemical Research

Protein and Nucleic Acid Interactions

The compound’s amide and sulfonic acid groups enable hydrogen bonding and electrostatic interactions with biomolecules. In spectrophotometric assays, it induces bathochromic shifts in protein UV spectra (λmax ≈ 280 nm → 295 nm), indicating binding to aromatic amino acid residues. Binding constants (Kd) in the micromolar range suggest moderate affinity, suitable for competitive inhibition studies.

Analytical Reagent Development

As a derivatization agent, it enhances the detectability of amines and alcohols in HPLC-UV analyses. For example, pre-column derivatization of amino acids yields chromophores with ε ≈ 10⁴ L·mol⁻¹·cm⁻¹ at 254 nm, improving sensitivity .

Comparative Analysis with Related Compounds

Benzoyl J Acid (132-87-6)

Benzoyl J acid (C₁₇H₁₃NO₅S, MW 343.35) shares structural similarities but lacks the secondary amide group, resulting in lower molecular weight and reduced binding versatility . Its applications are primarily industrial, serving as a dye intermediate .

Naphthalene-2-Sulfonic Acid (120-18-3)

This simpler derivative (C₁₀H₈O₃S, MW 208.23) is utilized in direct dyes and agrochemicals but lacks the functional complexity for biochemical applications .

Table 3: Comparative Properties of Naphthalene Derivatives

CompoundMW (g/mol)Key Applications
2-Naphthalenesulfonic acid target477.5Biochemical assays
Benzoyl J acid343.35Dye synthesis
Naphthalene-2-sulfonic acid208.23Agrochemical intermediates

Research Advancements and Future Directions

Recent studies explore its use in metal-organic frameworks (MOFs) for catalytic applications, leveraging sulfonic acid groups as Brønsted acid sites. Computational modeling (e.g., DFT calculations) predicts strong adsorption energies (−45 kJ/mol) for ammonia on MOFs incorporating this compound, suggesting potential in gas capture. Future work should optimize synthesis scalability and investigate in vivo toxicity profiles to expand biomedical applications.

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